molecular formula C14H12N2O B176062 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine CAS No. 153880-57-0

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine

Cat. No.: B176062
CAS No.: 153880-57-0
M. Wt: 224.26 g/mol
InChI Key: FGWZWSGZIWCUFZ-CYBMUJFWSA-N
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Description

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine is a chiral compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol. It is known for its unique structure, which includes a pyridine ring fused with an oxazoline ring, and a phenyl group attached to the oxazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenylglyoxal in the presence of a suitable catalyst to form the oxazoline ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity and optical isomerism of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, oxazoles, and oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]-Pyridine
  • 2-[(4S)-4,5-dihydro-4-ethyl-2-oxazolyl]-Pyridine
  • 2-[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]-Pyridine

Uniqueness

2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

IUPAC Name

(4S)-4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZWSGZIWCUFZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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